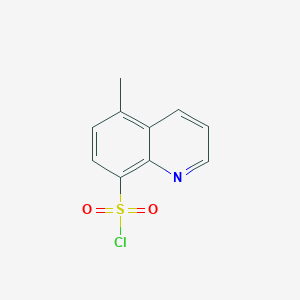

5-甲基喹啉-8-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

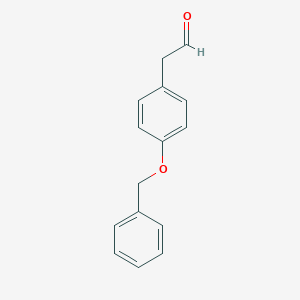

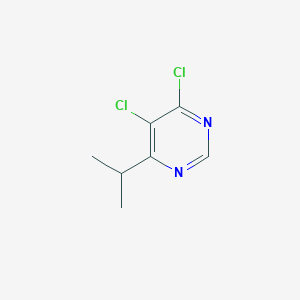

5-Methylquinoline-8-sulfonyl chloride is a compound that is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The sulfonyl chloride group at the 8-position indicates that it is a reactive species, likely used in various chemical syntheses as a sulfonylating agent to introduce sulfone groups into other molecules.

Synthesis Analysis

The synthesis of related quinoline sulfone derivatives has been explored in several studies. For instance, a method for the site-selective oxidative C–H sulfonylation of 8-acylaminoquinolines with sulfonyl chlorides has been developed, providing a pathway to C5-sulfonylated quinolines . Additionally, a copper-catalyzed C5-H sulfenylation of unprotected 8-aminoquinolines using sulfonyl hydrazides has been reported, which proceeds via a Cu(I)-Cu(II)-Cu(I) catalytic cycle . Another study describes the copper-catalyzed C5-regioselective CH sulfonylation of 8-aminoquinoline amides with aryl sulfonyl chlorides, which is applicable to the synthesis of potential radioligands . These methods highlight the versatility of quinoline derivatives in undergoing sulfonylation reactions to produce various sulfone compounds.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex and is often characterized by spectroscopic methods such as FT-IR, NMR, and MS, as well as X-ray diffraction analysis . For example, the crystal structure of a mercury(II) chloride adduct of a quinoline sulfonic acid derivative has been elucidated, revealing a distorted square planar coordination geometry around mercury . These structural analyses are crucial for understanding the reactivity and potential applications of quinoline sulfone derivatives.

Chemical Reactions Analysis

Quinoline sulfone derivatives participate in a variety of chemical reactions. The sulfonyl chloride group is particularly reactive and can be used to introduce sulfone functionalities into other molecules. For instance, the reaction of 1-methyl-4-aminoquinolinium 3-thiolates with sulfonyl chlorides leads to the formation of 1-methyl-3-sulfonylthio-4-aminoquinolinium chlorides with antimicrobial activity . The ability to selectively functionalize quinoline derivatives at specific positions, such as the C5-H sulfonylation, opens up possibilities for the synthesis of novel compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-methylquinoline-8-sulfonyl chloride and related compounds are influenced by their molecular structure. The presence of the sulfonyl chloride group contributes to their reactivity, making them suitable for use as intermediates in organic synthesis. The antimicrobial activity of some quinoline sulfone derivatives has been investigated, showing efficacy against a range of Gram-positive and Gram-negative bacteria, as well as antifungal activity . The solubility, stability, and reactivity of these compounds can be tailored by modifying the quinoline core and the substituents attached to it.

科学研究应用

催化应用和合成铜催化的8-氨基喹啉骨架的CH磺酰化反应,包括类似于5-甲基喹啉-8-磺酰氯的衍生物,展示了广泛的底物范围和中等至良好的产率,表明其在合成潜在的氟代PET放射配体和其他磺酮化合物方面的实用性(Li et al., 2016; Wang et al., 2017)。此外,铜(I)催化的8-氨基喹啉酰胺与磺酰氯在空气中的磺酰化反应表现出极好的底物耐受性,特别是对脂肪族磺酰氯,提供了一种温和高效的磺酮合成方法(Qiao et al., 2015)。

材料科学和光致发光研究通过磺酰胺键形成将8-羟基喹啉衍生物功能化到介孔二氧化硅上,使用类似于5-甲基喹啉-8-磺酰氯的化合物,导致具有有趣光致发光性能的材料。这些材料通过XRD、SEM和荧光光谱等技术表征,提供了关于环境对发射光谱的影响的见解,暗示了在传感和成像方面的潜在应用(Badiei et al., 2011)。

新颖合成途径和分子结构对氟代磺酰化合物的衍生物进行研究,包括结构与5-甲基喹啉-8-磺酰氯相关的化合物,突出了这些化合物内部复杂的分子结构和相互作用。例如,对不同磺酰异喹啉的研究揭示了分子构象和氢键模式的变化,强调了磺酰基对这些分子的化学行为和结构性质的影响(Ohba et al., 2012)。

化学核酸酶和DNA相互作用通过8-氨基喹啉和磺酰氯参与的反应合成的含磺酰胺配体的铜(II)络合物,在抗坏血酸存在下表现出显著的DNA降解活性。这一发现为设计人工化学核酸和研究DNA相互作用机制开辟了途径,突出了磺酰胺配体在调节金属络合物活性中的作用(Macías等,2007)。

抗菌和抗氧化活性利用磺酰氯从含硫α-氨基酸合成磺酰胺基酰胺衍生物,并评估其强大的抗菌和抗真菌活性,以及显著的抗氧化性能。这些研究强调了含磺酮化合物在开发新的抗菌和抗氧化剂方面的潜力(Egbujor et al., 2022)。

安全和危害

属性

IUPAC Name |

5-methylquinoline-8-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c1-7-4-5-9(15(11,13)14)10-8(7)3-2-6-12-10/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXKCMSAFXQGDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=NC2=C(C=C1)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylquinoline-8-sulfonyl chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B122715.png)